Gardenia yellow

Description

Properties

IUPAC Name |

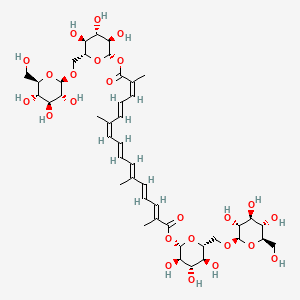

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9-,20-10+,21-13-,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIKDIMAPSUBY-AUBKFWJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C)/C=C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

977.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 462 | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. | |

| Details | PMID:21848061, Hadizadeh F et al; Pak J Biol Sci. 13 (14): 691-8 (2010) | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ | |

CAS No. |

42553-65-1 | |

| Record name | Bis(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl) 8,8'-diapo-ψ,ψ-carotenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

186 °C (effervescence) /Di-gentiobiose ester/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 462 | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Chemical Core of Gardenia Yellow: A Technical Guide for Researchers

Abstract

Gardenia yellow, a natural pigment derived from the fruit of Gardenia jasminoides Ellis, has a rich history in traditional medicine and is increasingly utilized as a food colorant and a source of bioactive compounds. This technical guide provides an in-depth analysis of the primary chemical constituents of this compound, focusing on the carotenoid and iridoid glycoside fractions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative composition, detailed experimental protocols for analysis, and a review of the key signaling pathways modulated by these compounds.

Primary Chemical Constituents of this compound

This compound is a complex mixture of chemical compounds, with its characteristic color primarily attributed to a series of water-soluble carotenoids known as crocins . These are glycosyl esters of the dicarboxylic acid carotenoid, crocetin (B7823005) . In addition to these coloring agents, this compound contains a significant proportion of iridoid glycosides , most notably geniposide (B1671433) and its aglycone, genipin . Other minor constituents include flavonoids and terpenes.[1]

The primary chemical constituents can be broadly categorized as follows:

-

Carotenoids: The most abundant and commercially significant components are the crocins. These are responsible for the vibrant yellow to orange-red hue of the pigment.[2] Crocins are esters of crocetin with one or more sugar moieties, typically gentiobiose or glucose.[3] The main crocins identified in this compound include crocin-1, crocin-2, and crocin-3.[4]

-

Iridoid Glycosides: Geniposide is the most prominent iridoid glycoside found in this compound.[5] While colorless, it is a major bioactive component. Its aglycone, genipin, is formed by the hydrolysis of geniposide.[6]

Quantitative Composition

The relative concentrations of the primary chemical constituents in this compound can vary depending on the cultivar of Gardenia jasminoides, the stage of fruit maturation, and the extraction and purification methods employed.[7] The following table summarizes the quantitative data reported in the literature.

| Constituent | Concentration Range (mg/g of dried fruit/extract) | Analytical Method(s) | Reference(s) |

| Crocins (total) | 14.09 - 97.05 mg/g | HPLC | [8][9] |

| Crocin-1 | 57.679 ± 0.95 mg/g | HPLC | [3] |

| Crocetin | 0.62 - 3.11 mg/g | HPLC-MS/MS | [10] |

| Geniposide | 17.99 - 109.0 mg/g | HPLC, HPLC-MS/TQMS | [10][11] |

| Genipin-gentiobioside | 1.1976% (of dried fruit) | HPLC-MS/TQMS | [12] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of the primary chemical constituents of this compound.

Extraction of this compound

Objective: To extract the primary chemical constituents from the dried fruit of Gardenia jasminoides.

Method 1: Homogenate Extraction [13]

-

Preparation: Grind dried Gardenia jasminoides fruit to a particle size of approximately 1.7 mm.

-

Extraction:

-

Place 20.0 g of the fruit powder in a homogenate extractor.

-

Add 300 mL of 50% ethanol-water solution (ratio of liquid to material 15:1 mL:g).

-

Homogenize for 41 seconds at room temperature.

-

-

Separation:

-

Centrifuge the mixture at 4700 r/min for 10 minutes.

-

Collect the supernatant.

-

-

Concentration and Drying:

-

Concentrate the supernatant using a rotary evaporator.

-

Dry the concentrated extract in a vacuum drying oven.

-

-

Repeat: Perform the entire extraction process three times for optimal yield.

Method 2: Water Diacolation and Macroporous Resin Purification [14][15]

-

Preparation: Crush dried gardenia fruits into large granules (10-40 mesh).

-

Extraction:

-

Soak the granules in 8-15 times their weight of pure water at room temperature for 0.8-1.2 hours.

-

Perform diacolation with 25-35 times the raw material weight of pure water over 4-8 hours to obtain the water extract.

-

-

Filtration:

-

Micro-filter the water extract using a 0.2 to 1 micrometer ceramic membrane to obtain a clarified filtrate.

-

-

Purification:

-

Apply the filtrate to a macroporous resin column (e.g., LX60) for adsorption.

-

Elute the column with a suitable solvent to separate crocins and geniposide.

-

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify the primary chemical constituents of this compound.

Method for Crocins and Geniposide Quantification [11]

-

Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).

-

Column: WondaSil C18 column (250 mm × 4.6 mm i.d., 5 μm).

-

Column Temperature: 35 °C.

-

Mobile Phase:

-

A: 1% (v/v) phosphoric acid in ultrapure water.

-

B: Acetonitrile.

-

-

Gradient Elution:

-

0-20 min: 10-60% B.

-

20.1 min: 100% B.

-

20.1-25 min: 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 μL.

-

Detection Wavelength:

-

Crocins: 440 nm.

-

Geniposide: 238 nm.

-

-

Quantification: Determine the concentrations of crocin-1 and geniposide by comparing peak areas to standard curves.

Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS/MS) Analysis

Objective: To identify and characterize the chemical constituents of this compound.[4]

-

Instrumentation: ultra LC 110 system coupled with a Triple TOF 5600 mass spectrometer.

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution: 1–99% B over 45 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 μL.

-

Mass Spectrometry Mode: Negative ion mode.

Protocol for Assessing Apoptosis Induction

Objective: To evaluate the pro-apoptotic activity of this compound or its constituents on cancer cell lines (e.g., HepG2).[4][16]

Method: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Culture: Culture HepG2 cells to the desired confluence.

-

Treatment: Treat cells with varying concentrations of this compound extract or isolated constituents for 24, 48, and 72 hours. Include a vehicle-treated control group.

-

Cell Harvesting:

-

For adherent cells, harvest by trypsinization. For suspension cells, collect by centrifugation.

-

Wash the cells twice with cold Phosphate-Buffered Saline (PBS).

-

-

Staining:

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Biological Activities

The primary constituents of this compound, crocins and geniposide, exhibit a range of biological activities by modulating various cellular signaling pathways.

Crocin-Induced Apoptosis Signaling Pathway

Crocins have demonstrated pro-apoptotic effects in various cancer cell lines.[17] The proposed mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Crocin-induced intrinsic apoptosis pathway.

Geniposide Anti-Inflammatory Signaling Pathway

Geniposide exerts anti-inflammatory effects by inhibiting key inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4)-mediated pathway.[5]

References

- 1. Determination of this compound in Meat Products by High Performance Liquid Chromatography [spkx.net.cn]

- 2. The Total Amount and Composition Determination of Crocetin and Its Derivatives from this compound by HPLC-MS-MS | Auctores [auctoresonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Yellow pigment from gardenia fruit: structural identification and evaluation of cytotoxic activity in HepG2 cells by induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Crocin and geniposide profiles and radical scavenging activity of gardenia fruits (Gardenia jasminoides Ellis) from different cultivars and at the various stages of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Purity Preparation of Enzyme Transformed Trans-Crocetin Reclaimed from Gardenia Fruit Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102558902A - Process for extracting this compound from gardenia - Google Patents [patents.google.com]

- 15. Preparative separation of crocins and geniposide simultaneously from gardenia fruits using macroporous resin and reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Antitumor effects of crocin on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactive Compounds in Gardenia jasminoides Fruit Extracts for Researchers and Drug Development Professionals

Abstract

The fruit of Gardenia jasminoides Ellis, a plant with a long history in traditional medicine, is a rich source of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the key bioactive constituents, their pharmacological activities, and the underlying molecular mechanisms. We present a comprehensive summary of quantitative data on the primary iridoids and carotenoids, detailed experimental protocols for their analysis, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of Gardenia jasminoides fruit extracts.

Introduction

Gardenia jasminoides Ellis, commonly known as Cape Jasmine or "Zhi Zi" in Chinese, is a flowering plant belonging to the Rubiaceae family.[1] Its fruit has been extensively used in traditional medicine for treating a variety of ailments, including inflammation, hepatic disorders, and fever.[1] Modern scientific research has identified a range of bioactive compounds within the fruit, primarily iridoid glycosides and carotenoids, which are responsible for its diverse pharmacological effects.[2] These compounds have demonstrated anti-inflammatory, neuroprotective, and antidiabetic properties, making them promising candidates for the development of novel therapeutics. This guide aims to provide a detailed technical overview of these bioactive compounds, their quantification, and their mechanisms of action to support further research and drug discovery efforts.

Major Bioactive Compounds

The primary bioactive constituents of Gardenia jasminoides fruit can be broadly categorized into two main classes: iridoid glycosides and carotenoids.

Iridoid Glycosides

Iridoids are a class of monoterpenoids that are widely distributed in the plant kingdom. In Gardenia jasminoides, the most prominent iridoid glycosides include:

-

Geniposide (B1671433): This is one of the most abundant and well-studied iridoids in the fruit.[2] It is known for its potent anti-inflammatory and neuroprotective effects.

-

Genipin: The aglycone of geniposide, genipin, also exhibits significant biological activity and is often used as a natural cross-linking agent.[2]

-

Gardenoside: Another iridoid glycoside that contributes to the overall therapeutic profile of the fruit extract.

Carotenoids

The characteristic yellow-red color of Gardenia jasminoides fruit is attributed to the presence of water-soluble carotenoids, primarily crocins.

-

Crocin (B39872): This is a group of carotenoid esters, with crocin-1 being the major component.[3] Crocins are recognized for their potent antioxidant, neuroprotective, and antidiabetic properties.

-

Crocetin (B7823005): As the aglycone of crocin, crocetin also possesses significant pharmacological activities, including anti-diabetic effects.[4]

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Gardenia jasminoides fruit can vary depending on factors such as the geographical origin, stage of maturation, and processing methods.[2][3] High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of these compounds.

Table 1: Concentration of Major Bioactive Compounds in Gardenia jasminoides Fruit

| Bioactive Compound | Concentration Range (mg/g of dried fruit) | Analytical Method | Reference(s) |

| Geniposide | 7.59 ± 2.64 to 107.870 | HPLC | [5] |

| Crocin | 6.64 to 14.09 | HPLC, Spectrophotometry | [6][7] |

| Total Iridoid Glycosides | 63.727 to 107.870 | UFLC/QTRAP-MS | [5] |

| Total Flavonoids | 0.597 to 1.412 | UFLC/QTRAP-MS | [5] |

| Total Phenolic Acids | 0.982 to 3.288 | UFLC/QTRAP-MS | [5] |

Table 2: Pharmacological Activity of Gardenia jasminoides Compounds

| Compound | Pharmacological Activity | IC50 Value / Effective Concentration | Model | Reference(s) |

| Geniposide | Anti-inflammatory (inhibition of TNF-α) | 1.36 g/kg | Diabetic rat model | [8][9] |

| Geniposide | Anti-inflammatory (inhibition of IL-1β) | 1.02 g/kg | Diabetic rat model | [8][9] |

| Geniposide | Anti-inflammatory (inhibition of IL-6) | 1.23 g/kg | Diabetic rat model | [8][9] |

| Crocin | Neuroprotection | 1, 2, and 5 µg/mL | HT-22 cells (in vitro) | [10] |

| Gardenia jasminoides Extract | Inhibition of IORAI1 | 0.03, 0.1, and 0.3 mg/ml | CD4+ T cells | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of bioactive compounds from Gardenia jasminoides fruit.

Extraction of Bioactive Compounds

Objective: To extract iridoids and carotenoids from dried Gardenia jasminoides fruit powder.

Methodology:

-

Sample Preparation: Grind dried Gardenia jasminoides fruits into a fine powder.

-

Extraction:

-

For a general-purpose extract containing both iridoids and carotenoids, ultrasonic extraction with 70% methanol (B129727) is effective.[5]

-

Weigh 1.5 g of the powdered fruit and add 20 mL of 70% methanol.[5]

-

Soak at room temperature for 30 minutes.[5]

-

Perform ultrasonic extraction for 60 minutes.[5]

-

Repeat the extraction process three times.[5]

-

Combine the supernatants from all extractions.

-

-

Filtration and Concentration:

-

Centrifuge the combined supernatant at 13,000 rpm for 10 minutes.[5]

-

Filter the supernatant through a 0.22 µm filter.

-

The resulting extract can be concentrated under reduced pressure for further analysis.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To separate and quantify geniposide and crocin in the fruit extract.

Methodology:

-

Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) and a Diode Array Detector (DAD) or UV detector.[12][13]

-

Mobile Phase: A gradient elution using a binary solvent system is typically employed.

-

Gradient Program:

-

0-5 min: 98% A

-

5-9 min: Linear gradient from 98% A to 60% A

-

9-11 min: Linear gradient from 60% A to 5% A

-

11-12 min: Hold at 5% A

-

12-13 min: Linear gradient from 5% A to 98% A

-

13-16 min: Hold at 98% A for column re-equilibration[5]

-

-

Flow Rate: 0.8 mL/min.[5]

-

Detection Wavelength:

-

Quantification: Prepare standard curves for geniposide and crocin using certified reference standards. Calculate the concentration of the analytes in the extract based on the peak areas.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of Gardenia jasminoides extracts or isolated compounds on a specific cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.

-

Treatment: After cell attachment (typically 24 hours), treat the cells with various concentrations of the test compound or extract for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition:

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[15]

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[15]

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

Objective: To investigate the effect of Gardenia jasminoides compounds on the expression and phosphorylation of proteins in specific signaling pathways (e.g., PI3K/Akt, MAPK).

Methodology:

-

Cell Lysis:

-

Treat cells with the compound of interest for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[16]

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[17]

-

Separate the proteins on an SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p38, p38, NF-κB) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[17]

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Molecular Mechanisms

The bioactive compounds in Gardenia jasminoides exert their pharmacological effects by modulating key intracellular signaling pathways.

Anti-inflammatory Mechanisms

Geniposide has been shown to exert potent anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: Geniposide can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18][19] This inhibition can occur through the suppression of IκBα phosphorylation and the upstream regulator TRAF6.[18][19]

-

MAPK Pathway: Geniposide can also suppress the phosphorylation of p38 MAPK, a key kinase involved in the inflammatory response.[20] By inhibiting the p38 MAPK pathway, geniposide can reduce the production of inflammatory mediators.

Caption: Geniposide's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Neuroprotective Mechanisms

Crocin has demonstrated significant neuroprotective effects, particularly through the activation of the PI3K/Akt signaling pathway.

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. Crocin can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt.[10][21][22] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby protecting neurons from cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Potential and Effective Components of the Chinese Herb Gardeniae Fructus in the Treatment of Senile Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Purity Preparation of Enzyme Transformed Trans-Crocetin Reclaimed from Gardenia Fruit Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gardenia jasminoides extract and its constituent, genipin, inhibit activation of CD3/CD28 co-stimulated CD4+ T cells via ORAI1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. Identification and quantification of constituents of Gardenia jasminoides Ellis (Zhizi) by HPLC-DAD-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Geniposide protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Geniposide plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective effect of crocin against rotenone-induced Parkinson's disease in rats: Interplay between PI3K/Akt/mTOR signaling pathway and enhanced expression of miRNA-7 and miRNA-221 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Golden Essence of Gardenia: A Technical Guide to the Natural Sources and Biosynthesis of Its Yellow Pigments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Gardenia yellow pigments, naturally occurring water-soluble carotenoids with significant potential in the food, pharmaceutical, and cosmetic industries. This document details their primary natural sources, delves into the intricate biosynthetic pathways of their core components, and outlines the methodologies for their extraction, purification, and analysis.

Natural Sources and Key Chemical Constituents

The predominant natural source of this compound pigments is the mature fruit of the evergreen shrub Gardenia jasminoides Ellis, a member of the Rubiaceae family.[1][2][3] While other plants like Toona sinensis, Mullein, and saffron also produce yellow pigments, Gardenia jasminoides is the primary commercial source for "this compound".[4] The vibrant yellow hue of the fruit is attributed to a class of compounds known as crocins, which are mono- or di-glycosyl esters of the dicarboxylic acid crocetin (B7823005).[4][5][6] Crocins are rare water-soluble carotenoids, a characteristic that enhances their utility as natural colorants.[3][4][7]

Beyond the crocins responsible for the yellow color, the fruits of Gardenia jasminoides are rich in other bioactive compounds, most notably iridoid glycosides such as geniposide (B1671433) and gardenoside.[8][9][10][11][12] Geniposide, in particular, is a significant component that is often co-extracted with the yellow pigments and has its own range of pharmacological properties.[10][13][14] The interplay between the biosynthesis of crocins and geniposide is a key area of research, with studies suggesting a negative correlation in their accumulation during fruit maturation.[15] The chemical composition can vary based on the plant's provenance.[16]

Biosynthesis of this compound Pigments (Crocins)

The biosynthesis of crocins in Gardenia jasminoides is a complex process involving several enzymatic steps, beginning with the carotenoid pathway. The pathway in Gardenia is distinct from that in saffron (Crocus sativus), a more commonly known source of crocin (B39872).[17]

The proposed biosynthetic pathway for crocin in Gardenia jasminoides is as follows:

-

Carotenoid Precursor Formation : The pathway originates from the synthesis of carotenoids, with zeaxanthin (B1683548) serving as a key precursor.[17][18]

-

Cleavage of Zeaxanthin : In Gardenia, the enzyme carotenoid cleavage dioxygenase 4a (CCD4a) catalyzes the oxidative cleavage of zeaxanthin at the 7,8 and 7',8' double bonds. This is a critical difference from saffron, which utilizes the CCD2 enzyme for this step.[17][18] This cleavage results in the formation of crocetin dialdehyde (B1249045).[18]

-

Oxidation to Crocetin : The crocetin dialdehyde is then oxidized to crocetin by aldehyde dehydrogenase (ALDH) enzymes.[18][19]

-

Glycosylation : The final step involves the sequential glycosylation of crocetin's carboxyl groups with glucose moieties. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), leading to the formation of various crocins (e.g., crocin-1, crocin-2).[17][18][19]

A simplified diagram of the crocin biosynthetic pathway is presented below:

In parallel, the iridoid glycoside geniposide is synthesized via the terpene metabolic pathway.[20] The biosynthesis of these two major components appears to be interconnected, with a potential redirection of metabolic flux between the iridoid and crocin pathways during fruit development.[15]

Quantitative Data on Pigment Content and Extraction

The concentration of yellow pigments and other bioactive compounds in Gardenia jasminoides fruits can vary. The following tables summarize quantitative data from various studies.

| Component | Average Content (% w/w) | Source |

| Geniposide | 4.842 | [21] |

| Genipingentiobioside | 1.1976 | [21] |

| Crocin | 1.098 (in mature fruit) | [20] |

| Geniposide | 2.035 (in unripe fruit) | [20] |

| Total Crocetin Derivatives | 44.82 | [22] |

| Relative Crocetin Amount | 13.15 | [22] |

Table 1: Content of Major Bioactive Compounds in Gardenia jasminoides Fruit.

| Extraction/Purification Parameter | Value | Source |

| Color Value (Crude Extract) | - | [23] |

| Color Value (Purified Pigment) | 498.34 | [23] |

| Fold Increase in Color Value | 8.6 | [23] |

| Optimal Ethanol (B145695) Concentration for Extraction | 65.10% | [24] |

| Optimal Extraction Temperature | 60.04°C | [24] |

| Optimal Extraction Time | 59.85 min | [24] |

| Resin Adsorption Ratio (BJ-7514) | 95.4% | [24] |

| Resin Desorption Ratio (80% Ethanol) | 91.93% | [24] |

Table 2: Quantitative Data on Extraction and Purification of this compound Pigments.

Experimental Protocols

Extraction and Purification of this compound Pigments

A common workflow for the extraction and purification of this compound pigments involves solvent extraction followed by purification using macroporous resin.

Detailed Protocol for Extraction and Purification (adapted from[25]):

-

Crude Extraction :

-

Dried Gardenia jasminoides fruits are powdered.

-

The powder is subjected to ultrahigh-pressure extraction with 47.78% ethanol for 114.95 seconds at a liquid-to-solid ratio of 18.08 mL/g.

-

The resulting crude extract is then mixed with an equal volume of petroleum ether for 2 hours to remove lipids. The petroleum ether layer is discarded.

-

The extract is concentrated using a rotary evaporator at 40°C under reduced pressure to remove ethanol and residual petroleum ether.

-

-

Purification using Macroporous Resin :

-

The concentrated crude extract is loaded onto a column packed with X-5 macroporous resin.

-

The column is first washed with ultrapure water to remove sugars and proteins.

-

A subsequent wash with 20% ethanol is performed to remove impurities such as geniposide.

-

The yellow pigments are then eluted from the resin using 80% ethanol.

-

The eluate containing the purified pigments is collected.

-

-

Final Processing :

-

The collected 80% ethanol eluate is concentrated under reduced pressure at 40°C.

-

The concentrated solution is dialyzed against ultrapure water at 4°C for 3 days to remove any remaining small molecule impurities.

-

The dialyzed solution is then lyophilized (freeze-dried) to obtain the final purified this compound pigment powder.

-

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of crocins and other compounds in Gardenia extracts.

Typical HPLC Protocol (adapted from[25]):

-

Instrumentation : High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column : WondaSil C18 column (250 mm × 4.6 mm i.d., 5 μm particle size).

-

Column Temperature : 35°C.

-

Mobile Phase :

-

Solvent A: 1% (v/v) phosphoric acid in ultrapure water.

-

Solvent B: Acetonitrile.

-

-

Elution : A gradient elution program is typically used to separate the various components.

-

Flow Rate : 1 mL/min.

-

Injection Volume : 10 μL.

-

Detection : The absorbance is monitored at approximately 440 nm for crocins and 238 nm for geniposide.

-

Sample Preparation : The extract is filtered through a 0.22 μm membrane before injection.

For structural elucidation and confirmation of identity, HPLC is often coupled with mass spectrometry (LC-MS/MS).[23][25]

Conclusion

This compound pigments, primarily composed of crocins, represent a valuable class of natural colorants with diverse applications. A thorough understanding of their natural sources, biosynthetic pathways, and the methods for their extraction and analysis is crucial for their effective utilization and for the development of novel products. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with these promising natural compounds. Future research may focus on optimizing extraction and purification processes, exploring the synergistic effects of the various bioactive compounds in Gardenia extracts, and further elucidating the regulatory mechanisms of their biosynthetic pathways.

References

- 1. Gardenia (Gardenia jasminoides Ellis) fruit: a critical review of its functional nutrients, processing methods, health-promoting effects, comprehensive application and future tendencies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Gardenia yellow_Natural Colors_Zhongda Hengyuan Biotechnology Stock Co., Ltd. [hazhongda.com]

- 4. Natural food pigment manufacturers: this compound pigment characteristics-Zhejiang Weiding Biotechnology Co., Ltd. [en.wedinbio.com]

- 5. Recovery of Crocins From Floral Tissue of Gardenia jasminoides Ellis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dyeing With Yellow Gardenia Seed (Gardenia Jasminoides) — Shepherd Textiles [shepherdtextiles.com]

- 7. Research Progress on Extraction, Purification and Pharmacological Activity of this compound Pigment [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemical constituents from the fruits of Gardenia jasminoides Ellis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genipin and geniposide from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]

- 11. The Constituents of Gardenia jasminoides Geniposide and Genipin-gentiobioside [jstage.jst.go.jp]

- 12. Determination of geniposide, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Geniposide - Wikipedia [en.wikipedia.org]

- 14. Natural Products isolated from Gardenia jasminoides - BioCrick [biocrick.com]

- 15. researchgate.net [researchgate.net]

- 16. Chemical composition differences in wild Gardenia jasminoides fruits across provenances using metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Transcriptome-Guided Mining of Genes Involved in Crocin Biosynthesis [frontiersin.org]

- 18. Integrated SMRT and Illumina Sequencing Provide New Insights into Crocin Biosynthesis of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Elucidation of Geniposide and Crocin Accumulation and Their Biosysnthsis-Related Key Enzymes during Gardenia jasminoides Fruit Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mongoliajol.info [mongoliajol.info]

- 22. The Total Amount and Composition Determination of Crocetin and Its Derivatives from this compound by HPLC-MS-MS | Auctores [auctoresonline.org]

- 23. Yellow pigment from gardenia fruit: structural identification and evaluation of cytotoxic activity in HepG2 cells by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Extraction optimization by using response surface methodology and purification of yellow pigment from Gardenia jasminoides var. radicans Makikno - ProQuest [proquest.com]

- 25. Yellow pigment from gardenia fruit: structural identification and evaluation of cytotoxic activity in HepG2 cells by induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Water Solubility and Chemical Properties of Gardenia Yellow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility and chemical properties of Gardenia yellow, a natural pigment extracted from the fruit of Gardenia jasminoides Ellis. The information presented herein is intended to support research, development, and quality control efforts involving this versatile natural colorant.

Chemical Composition of this compound

This compound is not a single chemical entity but a complex mixture of various compounds. The primary coloring components are water-soluble carotenoids, specifically crocins, which are esters of the dicarboxylic acid crocetin (B7823005) with gentiobiose.[1][2][3][4] Another significant class of compounds present are iridoid glycosides, with geniposide (B1671433) being the most prominent.[1][5] The quality and hue of this compound can be influenced by the presence of other substances such as chlorogenic acid, pectin, proteins, and lipids.[1]

Table 1: Key Chemical Components of this compound

| Component Class | Key Compounds | Role/Significance |

| Carotenoids | Crocin, Crocetin | Primary yellow pigments; possess antioxidant properties.[2][4] |

| Iridoid Glycosides | Geniposide | Contributes to the overall composition; can hydrolyze to genipin.[1][5] |

| Phenolic Acids | Chlorogenic Acid | Can influence the color, potentially causing darkening.[1] |

| Other Components | Pectin, Protein, Lipids | Impurities that can affect purity and stability.[1] |

Physicochemical Properties

The key components of this compound each possess distinct physicochemical properties that collectively define the characteristics of the pigment complex.

Table 2: Physicochemical Properties of Key Components of this compound

| Property | Crocin (as this compound) | Geniposide | Genipin | Crocetin |

| Molecular Formula | C44H64O24[1][6] | C17H24O10 | C11H14O5[7] | C20H24O4 |

| Molecular Weight | 976.96 g/mol [1] | 388.37 g/mol [8] | 226.23 g/mol [9] | 328.40 g/mol |

| Appearance | Orange-yellow crystalline powder[2] | White to off-white powder[8] | Colorless crystals[7] | Red crystals |

| Melting Point | Not specified | 163-164 °C[8] | 120-121 °C[7] | Not specified |

| Maximum Absorption (λmax) in Aqueous Solution | ~440 nm[1][2] | Not specified | Not specified | Not specified |

Water Solubility

This compound is notable for being a rare water-soluble carotenoid pigment.[1] This property is primarily attributed to the glycosyl esters of crocin.[2] The pigment readily dissolves in water to form a transparent yellow solution.[2] It is also soluble in other polar solvents such as ethanol (B145695) and propylene (B89431) glycol, but insoluble in non-polar solvents like oil, benzene, and gasoline.[2][10] The solubility of this compound is enhanced in alkaline solutions due to the acidic nature of some of its components.[1][2]

Table 3: Solubility Data of Key Components

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | Room Temperature | Readily soluble[2] |

| This compound | Ethanol | Room Temperature | Soluble[2][10] |

| This compound | Oil | Room Temperature | Insoluble[2] |

| Geniposide | Water | Not specified | ≥ 5 mg/mL[11][12] |

| Geniposide | Methanol | Not specified | Soluble[8] |

| Geniposide | Ethanol | Not specified | Soluble[8] |

| Crocetin | Water | 25 | 1.23 µg/mL[13][14] |

| Crocetin | Phosphate (B84403) Buffer (pH 6.8) | 25 | 1.84 ± 0.11 mg/L[13] |

| Crocetin | Pyridine | Not specified | Partially Soluble[13][15] |

| Crocetin | Dimethyl Sulfoxide (DMSO) | Not specified | Partially Soluble[13][15] |

Chemical Stability

The stability of this compound is influenced by several factors, including pH, light, and temperature.

-

pH: The color tone is relatively stable in both acidic and alkaline conditions, with the yellow color being more vivid in alkaline environments.[2] However, its heat and light resistance are poor at low pH, which can lead to browning.[2]

-

Light and Heat: In neutral or alkaline conditions, this compound exhibits good light and heat resistance.[2] The stability can be significantly improved by the addition of certain phenolic compounds, such as tannic acid and epigallocatechin gallate, which form hydrogen bonds with the pigment.[16]

-

Other Factors: The pigment shows good resistance to salt and microbes.[2]

Experimental Protocols

Extraction and Purification of this compound

A common method for obtaining this compound involves solvent extraction followed by purification using column chromatography.[5][17]

Methodology:

-

Extraction: The dried and crushed fruit of Gardenia jasminoides is extracted using an ethanol-water solution (e.g., 50% ethanol).[3] Homogenate or ultrasound-assisted extraction techniques can be employed to improve efficiency.[3][5]

-

Centrifugation: The resulting mixture is centrifuged to separate the supernatant containing the dissolved pigment from the solid plant material.[3]

-

Concentration: The supernatant is concentrated using a rotary evaporator to remove the solvent.[3]

-

Purification: The crude extract is purified using macroporous resin column chromatography.[17][18] The column is first washed with water and a low-concentration ethanol solution to remove impurities like geniposide, before the this compound is eluted with a higher concentration of ethanol (e.g., 80%).[18]

Extraction and Purification Workflow for this compound.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from methods used for determining the solubility of carotenoids like crocetin.[13]

-

Preparation: An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, phosphate buffer) in a sealed container.

-

Equilibration: The mixture is agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: A precise volume of the clear supernatant is carefully removed.

-

Quantification: The concentration of this compound in the supernatant is determined using UV-Vis spectrophotometry by measuring the absorbance at its λmax (~440 nm) and comparing it to a standard curve.

Photostability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in solution when exposed to light.[13]

-

Sample Preparation: A solution of this compound is prepared at a known concentration in a suitable solvent.

-

Exposure: The solution is placed in a photostability chamber equipped with a light source of known power and at a fixed distance. A control sample is kept in the dark.

-

Time-Point Sampling: Aliquots of the solution are withdrawn at predefined time intervals.

-

Analysis: The concentration of the remaining this compound in each aliquot is measured using UV-Vis spectrophotometry or HPLC.

-

Data Analysis: The degradation rate is calculated by plotting the concentration of this compound as a function of time.

Chemical Reactions and Biological Pathways

Hydrolysis of Geniposide and Pigment Formation

Geniposide, an iridoid glycoside in Gardenia, can be hydrolyzed to its aglycone, genipin.[7] Genipin itself is colorless but reacts with primary amines (such as amino acids) to form blue pigments.[5][7] This reaction is a basis for the production of natural blue food colorants.[7] When geniposide content is high in this compound, it can lead to a greenish hue, which is often considered a quality defect.[5]

Hydrolysis of Geniposide and Formation of Blue Pigment.

Anti-Inflammatory Signaling Pathway of Geniposide

Geniposide has been shown to exhibit anti-inflammatory activity.[8] In lipopolysaccharide (LPS)-stimulated cells, geniposide can decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][19] This effect is mediated, in part, by the downregulation of the p38 MAPK, ERK, and NF-κB signaling pathways.[8]

Simplified Anti-Inflammatory Pathway of Geniposide.

Conclusion

This compound is a valuable natural pigment with favorable water solubility and stability under specific conditions. A thorough understanding of its chemical composition, the physicochemical properties of its components, and appropriate analytical and handling protocols is crucial for its effective application in research and product development. The data and methodologies presented in this guide offer a foundational resource for professionals working with this important natural colorant.

References

- 1. This compound [chembk.com]

- 2. Natural food pigment manufacturers: this compound pigment characteristics-Zhejiang Weiding Biotechnology Co., Ltd. [en.wedinbio.com]

- 3. Homogenate extraction of this compound pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. salispharm.com [salispharm.com]

- 5. Selective Extraction of this compound and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C44H64O24 | CID 6370943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GENIPIN [people.wou.edu]

- 8. Geniposide - LKT Labs [lktlabs.com]

- 9. (+)-Genipin | C11H14O5 | CID 442424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound PIGMENT – RialPharma [rialpharma.it]

- 11. Geniposide CAS#: 24512-63-8 [m.chemicalbook.com]

- 12. Geniposide = 98 HPLC 24512-63-8 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stability evaluation of this compound pigment in presence of different phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN102558902A - Process for extracting this compound from gardenia - Google Patents [patents.google.com]

- 18. Enrichment and purification of this compound from Gardenia jasminoides var. radicans Makino by column chromatography technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Nexus: A Technical Guide to Geniposide and its Role in Gardenia Yellow Colorants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between geniposide (B1671433), an iridoid glycoside, and the formation of Gardenia yellow colorants. This document details the biosynthetic pathways, chemical transformations, and experimental protocols relevant to the extraction, conversion, and analysis of these compounds. All quantitative data has been systematically compiled into tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction: From Iridoid Glycoside to Natural Pigment

This compound is a widely utilized natural food colorant extracted from the fruits of Gardenia jasminoides Ellis.[1] The primary coloring agents responsible for its vibrant yellow hue are the water-soluble carotenoids, crocin (B39872) and crocetin.[2][3][4] However, the quality and stability of this compound are significantly influenced by the presence of another key constituent of gardenia fruits: geniposide.[5]

Geniposide, an iridoid glycoside, is a precursor to genipin (B1671432).[6][7] While not yellow itself, geniposide can be hydrolyzed to genipin, which in turn can react with primary amines (such as amino acids) to form blue pigments.[8][9][10] The presence of residual geniposide in this compound preparations can lead to an undesirable greening effect, a phenomenon resulting from the mixture of the native yellow pigments and the newly formed blue pigments.[1] Therefore, understanding and controlling the chemistry of geniposide is paramount in the production of high-quality, stable this compound colorants.

The Chemical Transformation Pathway

The conversion of geniposide into colored pigments is a multi-step process involving enzymatic hydrolysis followed by a series of chemical reactions.

Enzymatic Hydrolysis of Geniposide to Genipin

The initial and rate-limiting step is the enzymatic hydrolysis of the glycosidic bond in geniposide to yield its aglycone, genipin, and a glucose molecule. This reaction is catalyzed by the enzyme β-glucosidase.[6][11]

-

Enzyme Source: β-glucosidase can be sourced from various microorganisms, with Aspergillus niger being a commonly cited example.[11]

-

Reaction Mechanism: The enzyme specifically targets the β-1 glycosidic linkage between the glucose moiety and the iridoid structure of genipin.

Formation of Colored Pigments from Genipin

Genipin is a highly reactive compound that can readily react with primary amines, such as amino acids, peptides, and proteins, to form nitrogen-containing heterocyclic compounds with blue color characteristics.[8][12] This reaction involves a nucleophilic attack by the primary amine on the genipin molecule, leading to the formation of a heterocyclic amine and subsequent polymerization to create the blue pigment.[12][13] The intensity and hue of the resulting color can be influenced by the specific amino acid involved and the reaction conditions.[8][9]

The following diagram illustrates the key chemical transformation from geniposide to the formation of colored pigments.

References

- 1. santacolor.com [santacolor.com]

- 2. puronature.com [puronature.com]

- 3. ingreda.vn [ingreda.vn]

- 4. Natural food pigment manufacturers: this compound pigment characteristics-Zhejiang Weiding Biotechnology Co., Ltd. [en.wedinbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digital.csic.es [digital.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. Novel Findings regarding the Bioactivity of the Natural Blue Pigment Genipin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and characterization of a β-glucosidase from aspergillus niger and its application in the hydrolysis of geniposide to genipin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Traditional and Modern Therapeutic Applications of Gardenia jasminoides Extracts

Abstract Gardenia jasminoides Ellis, a plant with a rich history in Traditional Chinese Medicine (TCM), has been used for centuries to treat a variety of ailments, primarily those associated with inflammation, fever, and hepatic disorders.[1][2] Traditionally known as Zhi Zi, its fruit is recognized for its "heat-clearing" and "fire-draining" properties.[1][3] Modern phytochemical and pharmacological research has begun to validate these traditional applications, identifying a host of bioactive compounds responsible for its therapeutic effects. This technical guide provides an in-depth review of the ethnobotanical uses of G. jasminoides, its complex phytochemical profile, and the scientific validation of its medicinal properties. We present quantitative data from key studies in structured tables, detail relevant experimental protocols, and illustrate critical biological pathways and workflows to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this important medicinal plant.

Ethnobotanical and Traditional Significance

Historical Context and Traditional Chinese Medicine (TCM) Principles

The medicinal use of Gardenia jasminoides is first documented in the Han Dynasty (25-220 A.D.).[2][4] In the framework of TCM, the fruit of G. jasminoides is characterized as bitter in taste and cold in nature.[3] It is believed to act upon the Heart, Lung, and Triple Burner meridians.[3][5] Its primary functions are to "drain fire" and eliminate irritability, clear heat, and promote diuresis, and cool the blood to detoxify.[1][4] These principles guided its traditional application for conditions such as high fever, restlessness, insomnia, jaundice, and painful urinary dysfunctions.[1][3] It is a key ingredient in many classic TCM formulas, where it is often combined with other herbs to enhance its cooling and detoxifying actions.[1]

Global Traditional Uses

Beyond TCM, various parts of the Gardenia jasminoides plant have been used in other traditional systems across Asia. In Vietnam, it has been used as a hemostatic agent.[2] Decoctions of the roots have been traditionally used for dyspepsia and nervous disorders, while the leaves have been applied as a poultice for swollen breasts.[6] The resin from the fruit has been used internally to expel worms and externally on sores and aching teeth.[6] The flowers are often used to flavor herbal teas, which are believed to detoxify the blood and relieve congestion.[2]

Phytochemical Profile of Gardenia jasminoides

The therapeutic properties of G. jasminoides are attributed to a diverse array of bioactive chemical constituents.[7][8] Over 162 compounds have been isolated and identified from the herb.[4][9] The most significant among these are the iridoid glycosides and carotenoid derivatives, which are considered the primary active ingredients.[4]

-

Iridoid Glycosides : This class of monoterpenoids is abundant in the fruit. The most important iridoids are geniposide (B1671433), its aglycone genipin, and gardenoside.[7][8] Geniposide is often the most plentiful single component, with yields reaching up to 10.9% under certain extraction conditions.[8] These compounds are central to the plant's anti-inflammatory, neuroprotective, and hepatoprotective effects.[4][8]

-

Carotenoids (Saffron Glycosides) : The vibrant yellow-red color of the fruit is due to crocins and their aglycone, crocetin.[7][8] These compounds are potent antioxidants and contribute significantly to the anti-inflammatory, antidepressant, and cardiovascular-protective activities of the extracts.[7]

-

Flavonoids and Phenolic Acids : The fruit also contains various flavonoids, such as quercetin (B1663063) and rutin, and phenolic acids like chlorogenic acid.[7][10] These compounds are well-known for their antioxidant and anti-inflammatory properties.[10]

-

Volatile Compounds : The essential oil extracted from the flowers contains a complex mixture of volatile compounds, including alcohols, esters, and terpenes, which contribute to its characteristic aroma and may possess antimicrobial and anti-inflammatory activities.[8][11]

Table 1: Major Phytochemical Constituents of Gardenia jasminoides Fruit

| Compound Class | Specific Compound | Typical Concentration (Dry Weight) | Primary Associated Activities | References |

|---|---|---|---|---|

| Iridoid Glycosides | Geniposide | 5-6% (56.37 ± 26.24 µg/mg) | Anti-inflammatory, Neuroprotective, Hepatoprotective, Antidiabetic | [4][8] |

| Gardenoside | 49.57 ± 18.78 µg/mg | Anti-inflammatory, Gastric Injury Inhibition | [8][12] | |

| Genipin | Aglycone of Geniposide | Anti-inflammatory, Biological Crosslinking Agent | [4][8] | |

| Geniposidic Acid | 3.15 ± 3.27 µg/mg | - | [8] | |

| Carotenoids | Crocin-1, Crocin-2, etc. | >83% of total glycosides | Antioxidant, Anti-inflammatory, Antidepressant | [7] |

| Crocetin | Aglycone of Crocins | Antioxidant, Antitumor | [7] | |

| Phenolic Acids | Chlorogenic Acid | 0.69 ± 0.39 µg/mg | Antioxidant | [8] |

| Gallic Acid | 7.01 ± 0.54 mg/g | Anti-inflammatory, Antioxidant | [13] | |

| Flavonoids | Rutin | Identified in extracts | Antioxidant | [7][10] |

| | Quercetin | Identified in extracts | Antioxidant |[7][10] |

Scientific Validation of Traditional Uses: Pharmacological Activities

Modern scientific investigation has substantiated many of the traditional claims for G. jasminoides, revealing the molecular mechanisms behind its therapeutic effects.[1][9]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of many diseases. Extracts of G. jasminoides have demonstrated potent anti-inflammatory activity both in vitro and in vivo.[14] Studies show that its constituents, particularly geniposide and gallic acid, can significantly decrease the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-α (TNF-α) in cells stimulated with lipopolysaccharide (LPS).[13][14] This action is mediated through the suppression of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways like JNK and p38.[13][15][16]

Neuroprotective and Antidepressant Activities

The traditional use of G. jasminoides for treating restlessness and insomnia aligns with modern findings of its neuroprotective and antidepressant-like effects.[1][8] Geniposide has been shown to possess multiple neuroprotective properties, making it a candidate for research into treatments for diseases like Alzheimer's and Parkinson's. The antidepressant activity of its oil extract has also been reported.[8]

Hepatoprotective Effects

TCM frequently employs G. jasminoides in formulas for liver health, particularly for conditions like jaundice, which involves damp-heat in the liver and gallbladder.[1][3] Scientific studies support this use, demonstrating that its compounds can protect against liver damage.[8] For instance, geniposide has been shown to offer protection against LPS-induced apoptotic liver damage.[8]

Antidiabetic and Metabolic Regulation

Gardenia jasminoides extracts have been shown to possess antidiabetic properties.[8] Both in vivo and in vitro experiments have confirmed the hypoglycemic effects of its compounds.[17] One study compared the effects of crocin (B39872) I and geniposide on type 2 diabetes mellitus (T2DM).[17][18] Interestingly, while crocin I showed a better inhibitory effect on the α-glucosidase enzyme in vitro, geniposide demonstrated a more potent anti-T2DM effect in animal models, suggesting that its mechanism extends beyond simple enzyme inhibition.[17][18]

Table 2: Summary of In Vitro and In Vivo Pharmacological Studies

| Pharmacological Activity | Model/System | Key Bioactive(s) | Quantitative Outcome | References |

|---|---|---|---|---|

| Anti-inflammatory | LPS-induced human RPE cells | GJE (Extract) | Significant decrease in IL-1β, IL-6, TNF-α expression | [14] |

| Anti-inflammatory | LPS-induced BV-2 microglial cells | GJE, Gallic Acid | Dose-dependent decrease in NO, IL-1β, IL-6, ROS, PGE2 | [13] |

| Anti-allergic | Atopic Dermatitis Model (in vitro & in vivo) | GJE, Geniposide | Inhibition of histamine (B1213489) release | [19] |

| Antidiabetic | T2DM Mouse Model | Geniposide | Better hypoglycemic effect than Crocin I in vivo | [17][18] |

| α-glucosidase Inhibition | In Vitro Enzyme Assay | Crocin I | Better inhibitory effect than Geniposide in vitro | [17][18] |

| Antiviral | Influenza A Virus (IAV) in MDCK cells | Geniposide | Inhibited neuraminidase activity and regulated calcium signaling | [20] |

| T-cell Suppression | CD3/CD28-stimulated Jurkat T cells | Genipin | 35.9% ± 3.02% inhibition of IORAI1 channel at 30 µM |[21] |

Experimental Protocols and Methodologies

Reproducibility in natural product research hinges on detailed and standardized methodologies for extraction, analysis, and bioactivity assessment.

Extraction of Bioactive Compounds

Protocol 4.1.1: Microwave-Assisted Ethanol Extraction [14]

-

Preparation : Grind dried fruits of G. jasminoides into a powder and pass through a 40-mesh sieve.

-

Extraction : Mix 50 g of powder with 500 mL of 75% ethanol.

-

Microwave Treatment : Perform microwave extraction at 60°C for 30 minutes.

-

Filtration and Concentration : Filter the resulting solution and evaporate the solvent under reduced pressure at 40°C to yield the dried crude extract.

-

Storage : Dissolve the dried extract in a suitable solvent (e.g., methanol) for further analysis.

Protocol 4.1.2: Hydro-distillation for Essential Oils [11]

-

Preparation : Use 1 kg of fresh G. jasminoides flowers.

-

Distillation : Place the flowers in a 5 L distillation device (Clevenger-type) with 3 L of water.

-

Ultrasonic Treatment : Treat with ultrasound for 20 minutes.

-

Heating : Conduct constant-temperature distillation for 4 hours.

-

Collection : Collect the upper light-yellow colored essential oil from the oil-water separator.

Quantification and Analysis

Protocol 4.2.1: UFLC/QTRAP-MS for Multi-component Analysis [4][22] This method allows for the simultaneous quantification of multiple bioactive compounds.

-

Instrumentation : Utilize an Ultrafast Liquid Chromatography (UFLC) system coupled with a triple quadrupole mass spectrometer (QTRAP-MS).

-

Chromatography : Employ a suitable column (e.g., C18) with a gradient elution profile, typically using a mobile phase of acetonitrile (B52724) and water (containing formic acid).

-

Mass Spectrometry : Operate the MS in negative electrospray ionization mode and use the Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity in quantifying target compounds like geniposide, chlorogenic acid, and rutin.

-

Data Analysis : Use principal component analysis (PCA) to evaluate regional differences in the chemical composition of various G. jasminoides samples.[4][22]

Bioactivity Assays

Protocol 4.3.1: In Vitro Anti-inflammatory Assay (LPS-induced BV-2 cells) [13]

-

Cell Culture : Culture BV-2 microglial cells in DMEM supplemented with FBS and penicillin-streptomycin.

-

Treatment : Pre-treat cells with various concentrations of G. jasminoides extract or isolated compounds (e.g., gallic acid) for a specified time (e.g., 1 hour).

-

Induction : Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 2 µg/mL) to the cell culture medium.

-

Incubation : Incubate for 24 hours.

-

Analysis : Collect the culture supernatant to measure inflammatory markers.

-

Nitric Oxide (NO) : Measure using the Griess reagent assay.

-

Cytokines (IL-1β, IL-6) : Quantify using specific ELISA kits.

-

Prostaglandin E2 (PGE2) : Measure using an appropriate immunoassay kit.

-

Gene Expression : Analyze the expression of inflammatory genes (e.g., COX-2) and signaling proteins (e.g., p-JNK) in cell lysates via Western blot or RT-PCR.

-

Conclusion and Future Directions

The traditional medicinal applications of Gardenia jasminoides, developed over centuries of empirical use, are now strongly supported by modern pharmacological research. The plant's rich phytochemical profile, dominated by iridoid glycosides and carotenoids, provides a molecular basis for its potent anti-inflammatory, neuroprotective, hepatoprotective, and antidiabetic activities. The detailed protocols and quantitative data presented in this guide offer a foundation for further research and development.

Future work should focus on several key areas:

-

Clinical Trials : Rigorous, well-designed clinical trials are necessary to translate the promising preclinical findings into validated therapeutic applications for human diseases.

-

Bioavailability and Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of the key bioactive compounds, such as geniposide and crocin, is crucial for optimizing dosage and delivery systems.

-

Synergistic Effects : Investigating the synergistic interactions between different compounds within the extract and in traditional multi-herb formulas could reveal enhanced therapeutic efficacy and novel mechanisms of action.

-

Standardization : Developing robust methods for the standardization of G. jasminoides extracts based on the quantification of multiple bioactive markers will ensure consistent quality and efficacy for clinical and commercial use.[22]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. abudhabiplants.wordpress.com [abudhabiplants.wordpress.com]

- 3. itmonline.org [itmonline.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Gardenia jasminoides [socfindoconservation.co.id]

- 7. phytojournal.com [phytojournal.com]

- 8. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gardenia jasminoides Ellis: Ethnopharmacology, phytochemistry, and pharmacological and industrial applications of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Essential Oils of Gardenia jasminoides J. Ellis and Gardenia jasminoides f. longicarpa Z.W. Xie & M. Okada Flowers: Chemical Characterization and Assessment of Anti-Inflammatory Effects in Alveolar Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gardenia jasminoides extracts and gallic acid inhibit lipopolysaccharide-induced inflammation by suppression of JNK2/1 signaling pathways in BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activities of Gardenia jasminoides extracts in retinal pigment epithelial cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jfda-online.com [jfda-online.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The Gardenia jasminoides extract and its constituent, geniposide, elicit anti-allergic effects on atopic dermatitis by inhibiting histamine in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 20. An Integrated Analysis Reveals Geniposide Extracted From Gardenia jasminoides J.Ellis Regulates Calcium Signaling Pathway Essential for Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gardenia jasminoides extract and its constituent, genipin, inhibit activation of CD3/CD28 co-stimulated CD4+ T cells via ORAI1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Absorption Spectra and Color Characteristics of Gardenia Yellow

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenia yellow, a natural colorant extracted from the fruit of Gardenia jasminoides Ellis, has garnered significant interest across the food, pharmaceutical, and cosmetic industries.[1][2] Its principal coloring agents are water-soluble carotenoids, primarily crocin (B39872) and its aglycone, crocetin (B7823005).[1][3] The vibrant yellow hue, coupled with its biological activities, makes it a compelling alternative to synthetic dyes. This technical guide provides an in-depth analysis of the absorption spectra and color characteristics of this compound, offering valuable data and methodologies for its application and study.

The color of this compound is attributed to the multiple conjugated double bonds in the molecular structure of its main components, crocin and crocetin.[3] This structure is also a key factor in its relative instability under certain conditions.[3] Besides these primary carotenoids, this compound extracts may also contain other compounds like geniposide, an iridoid glycoside, which can lead to a blue discoloration under enzymatic reactions, resulting in a greenish tint.[2]

Chemical Components and their Spectroscopic Properties

The primary contributors to the color and absorption spectrum of this compound are crocin and crocetin.

-

Crocin (C₄₄H₆₄O₂₄) : A glycoside ester of crocetin, crocin is highly soluble in water and is the main component responsible for the yellow color.[1][3][4]

-

Crocetin (C₂₀H₂₄O₄) : The aglycone of crocin, crocetin is a dicarboxylic acid carotenoid.[3][5]

The aqueous solution of this compound exhibits characteristic absorption peaks in the UV-visible region. The most prominent peak, responsible for its yellow color, is located in the visible range, while other peaks are present in the UV region.[3]

Quantitative Data on Absorption Spectra

The absorption characteristics of this compound and its primary components are crucial for their quantification and characterization. The following tables summarize the key spectral data.

Table 1: Absorption Maxima (λmax) of this compound and its Main Components

| Compound/Extract | Solvent/Medium | λmax (nm) | Reference(s) |

| This compound | Aqueous solution | 440 ± 5 | [6] |

| This compound | Aqueous solution | 440 | [3][7] |

| This compound | Aqueous solution | 442 | [8] |

| Crocin | Water | 441 (major), 460 (shoulder), 250, 333 | [9] |

| Crocetin | Not specified | 425-452 | [10] |

| Crocetin | Borate buffer (pH 8.5) | 403, 425, 452 | [11] |

Table 2: Molar Absorptivity of Crocin

| Compound | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Reference(s) |

| Crocin | 441 | 1.35 × 10⁵ | [9] |

Color Characteristics and Stability

The color of this compound is a bright, golden-yellow.[2] Its stability is influenced by several external factors, which is a critical consideration for its application in various products.

Table 3: Factors Affecting the Stability of this compound

| Factor | Effect on Stability and Color | Reference(s) |

| pH | Stable in a pH range of 4-11. The color is almost unaffected by pH in this range. | [6] |

| Light | Susceptible to degradation under light, which can cause color fading. | [12][13] |

| Temperature | Good resistance to heat in neutral and weak alkaline mediums.[1] However, high temperatures can lead to degradation.[12] | |

| Metal Ions | Generally stable against metal ions, with the notable exception of iron (Fe), which can cause it to turn black.[6][8] | |

| Antioxidants/Other Compounds | The addition of certain phenolic compounds like tannic acid and epigallocatechin gallate can significantly improve stability against light and heat.[13] |

Experimental Protocols

Preparation of this compound Solution for Analysis

A standardized solution is essential for reproducible spectral and colorimetric measurements.

-